molecular formula C8H7BrF2 B2464414 4-(1-Bromoethyl)-1,2-difluorobenzene CAS No. 150881-71-3

4-(1-Bromoethyl)-1,2-difluorobenzene

Cat. No.: B2464414
CAS No.: 150881-71-3
M. Wt: 221.045
InChI Key: YDSIQVNBLINEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromoethyl)-1,2-difluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromoethyl group and two fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1,2-difluorobenzene typically involves the bromination of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method is the bromination of 1,2-difluorobenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The resulting bromo compound is then subjected to Friedel-Crafts alkylation with ethyl chloride (C2H5Cl) in the presence of aluminum chloride (AlCl3) to introduce the ethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-1,2-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1,2-difluoroethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 4-(1-Hydroxyethyl)-1,2-difluorobenzene.

    Oxidation: Formation of 4-(1-Bromoethyl)-1,2-difluorobenzaldehyde or 4-(1-Bromoethyl)-1,2-difluorobenzoic acid.

    Reduction: Formation of 1,2-difluoroethylbenzene.

Scientific Research Applications

4-(1-Bromoethyl)-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Utilized in the development of bioactive compounds and pharmaceuticals. Its derivatives are investigated for potential therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-1,2-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromoethyl)benzoic acid
  • 4-(1-Bromoethyl)benzene
  • 1-Bromo-2,4-difluorobenzene

Uniqueness

4-(1-Bromoethyl)-1,2-difluorobenzene is unique due to the presence of both bromoethyl and difluoro groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

4-(1-bromoethyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSIQVNBLINEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150881-71-3
Record name 4-(1-bromoethyl)-1,2-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.